molecular formula C12H28Cl2N4O3 B1592215 L-lysyl-L-lysine dihydrochloride CAS No. 52123-30-5

L-lysyl-L-lysine dihydrochloride

Cat. No. B1592215
CAS RN: 52123-30-5
M. Wt: 347.28 g/mol
InChI Key: LXQFWEBCTJENGB-UHFFFAOYSA-N
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Description

L-Lysyl-L-lysine dihydrochloride, also known as Lysyllysine dihydrochloride, is a cleavable basic amino acid . It is an enzyme cleavable basic amino acid that can be used for delivering multiple biologically active peptides .


Chemical Reactions Analysis

L-Lysine plays a key role in a biocatalytic–organocatalytic process. It is used as a cocatalyst for the single-pot conversion of straight-chain aliphatic alcohols to α,β-unsaturated aldehydes . The specific role of lysine is to prevent the reaction from diverting to a simple oxidation of the starting alcohol to a carboxylic acid .

Scientific Research Applications

Antimicrobial Activity and Food Additive

ε-Poly-l-lysine (ε-PL), a homo-poly-amino acid including L-lysine, is recognized for its extensive antimicrobial activity. It is stable at high temperatures and under various pH conditions. Its antimicrobial action is attributed to its electrostatic adsorption to the cell surfaces of microorganisms. Due to these properties, ε-PL is industrially produced in Japan as a food additive, achieved through a fermentation process using Streptomyces albulus. This application highlights the potential of L-lysyl-L-lysine dihydrochloride in food preservation and safety (Yoshida & Nagasawa, 2003).

Biomaterials Development

L-lysine is a significant component in naturally occurring mussel adhesive proteins (MAPs). Research into the laccase-catalyzed cross-linking between L-lysine and dihydroxylated aromatics has been conducted to design potential biomaterials. The cross-linking ability of the ε-amino group of L-lysine with dihydroxylated aromatics has been demonstrated. Such biomaterials have potential applications in medicine and industry, leveraging the unique chemical properties of L-lysine (Mikolasch et al., 2010).

Polymer Synthesis

L-lysine-derived Poly (amide-imide)s (PAI) have been synthesized from L-lysine hydrochloride. These polymers exhibit optical activity and are soluble in polar aprotic solvents. They have potential applications due to their high thermal stability and glass-transition temperatures, making them suitable for various industrial applications (Alborzi et al., 2011).

Future Directions

The future directions of L-Lysyl-L-lysine dihydrochloride research could involve its use in cell culture media applications. For example, cQrex® KC (N,N’-di-L-lysyl-L-cystine dihydrochloride) is a cystine peptide that is around 1000 times more soluble than free L-cystine . This could simplify and intensify complex production processes .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O3.2ClH/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;;/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);2*1H/t9-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQFWEBCTJENGB-BZDVOYDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-lysyl-L-lysine dihydrochloride

CAS RN

52123-30-5
Record name Lys-Lys dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Cegielska, G Kupryszewski, A Taylor - Molecular and General Genetics …, 1980 - Springer
Nαpalmitoyl-L-lysyl-L-lysine dihydrochloride ethyl ester (PLL) in sublethal doses (6–12.5 μg/ml) inhibits cell division in E. coli K12 strains C600, JM1, and derivatives of JM1 carrying …
Number of citations: 1 link.springer.com
M Dabrowska, G Kupryszewski… - Polish Journal of …, 1976 - europepmc.org
… the L-lysine peptides has been obtained and their antibacterial properties were evaluated and compared with those of the ethyl ester of Nalpha-palmitoyl-L-lysyl-L-lysine dihydrochloride…
Number of citations: 12 europepmc.org
A Cegielska, A Taylor - Molecular and General Genetics MGG, 1985 - Springer
… Na-palmitoyl-L-lysyl-L-lysine dihydrochloride ethyl ester (PLL) at sublethal doses causes filamentous growth of E. coli strains except sfiA mutants, which divide normally in its presence. …
Number of citations: 4 link.springer.com
M Taniguchi, O Nishikawa - Journal of Vacuum Science & Technology …, 2016 - pubs.aip.org
… Two dipeptides, α-l-glutamyl-l-glutamic acid (Glu-Glu) and α-l-lysyl-l-lysine dihydrochloride (Lys-Lys), were purchased from Sigma-Aldrich Japan Corp. and were used as received …
Number of citations: 1 pubs.aip.org
S St. Pierre, RT Ingwall… - … : Original Research on …, 1978 - Wiley Online Library
Sequential polypeptides with the repeating units L‐tyrosyl‐L‐lysyl, L‐tyrosyl‐(L‐lysyl) 2 , and L‐tyrosyl‐(L‐lysyl) 3 have been synthesized by solution polymerization of the N‐hydroxy‐…
Number of citations: 4 onlinelibrary.wiley.com
MM Ponpipom, RL Bugianesi, JC Robbins… - Journal of Medicinal …, 1981 - ACS Publications
… It is noteworthy that when L-lysyl-L-lysine dihydrochloride was reacted with 5, compound 13 could be isolated only in low yields. This is probably due to the poor solubility of the dihydro…
Number of citations: 75 pubs.acs.org
T Toyokuni, S Hakomori - Methods in Enzymology, 1994 - Elsevier
Publisher Summary Cell-cell interactions are composed of a number of cooperative interactions. Thus, inhibitors must be designed to possess multivalency so that they are capable of …
Number of citations: 10 www.sciencedirect.com
J Girón-Calle, M Alaiz, F Millán… - Journal of agricultural …, 2003 - ACS Publications
… Diethylethoxymethylenemalonate and ε-N-l-lysyl-l-lysine dihydrochloride were obtained from Sigma (St. Louis, MO). MN-Kieselgel 60 for column chromatography and Allugram …
Number of citations: 12 pubs.acs.org
M HOLGUIN, S NAKAI - Journal of Food Science, 1980 - Wiley Online Library
Specificity of the dinitrobenzenesulfonate (DNBS) method for the ɛ‐amino group of lysine was investigated using α‐ and ɛ‐formyl lysines, L‐lysine, L‐lysyllysine, L‐lysylalanine, and …
Number of citations: 28 ift.onlinelibrary.wiley.com
WH Gaze, N Burroughs, MP Gallagher… - Microbial ecology, 2003 - Springer
… Lytic compounds such as N-alpha-palmitoyl-L-lysyl-L-lysine dihydrochloride ethyl ester (PLL) have been shown to cause filamentous growth of E. coli at sublethal doses [5]. PLL does …
Number of citations: 99 link.springer.com

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